molecular formula C13H21IN2O2 B15196764 Ammonium, ((2-ethyl-5-methylcarbamoyloxy)phenyl)trimethyl-, iodide CAS No. 63981-72-6

Ammonium, ((2-ethyl-5-methylcarbamoyloxy)phenyl)trimethyl-, iodide

Cat. No.: B15196764
CAS No.: 63981-72-6
M. Wt: 364.22 g/mol
InChI Key: BRYKURQPSCULDE-UHFFFAOYSA-N
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Description

[2-ethyl-5-(methylcarbamoyloxy)phenyl]-trimethylazanium iodide is a quaternary ammonium compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-ethyl-5-(methylcarbamoyloxy)phenyl]-trimethylazanium iodide typically involves multiple steps. One common method includes the reaction of 2-ethyl-5-hydroxyphenyl with methyl isocyanate to form the methylcarbamoyloxy derivative. This intermediate is then reacted with trimethylamine and iodide to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of [2-ethyl-5-(methylcarbamoyloxy)phenyl]-trimethylazanium iodide may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-ethyl-5-(methylcarbamoyloxy)phenyl]-trimethylazanium iodide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted quaternary ammonium compounds.

Scientific Research Applications

[2-ethyl-5-(methylcarbamoyloxy)phenyl]-trimethylazanium iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of [2-ethyl-5-(methylcarbamoyloxy)phenyl]-trimethylazanium iodide involves its interaction with specific molecular targets. It can bind to cellular membranes, disrupting their integrity and leading to cell death. The compound may also inhibit certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-methylpropiophenone
  • 3-Methoxyphenylboronic acid
  • Pinacol boronic esters

Uniqueness

Compared to similar compounds, [2-ethyl-5-(methylcarbamoyloxy)phenyl]-trimethylazanium iodide is unique due to its quaternary ammonium structure, which imparts distinct chemical and biological properties

Properties

CAS No.

63981-72-6

Molecular Formula

C13H21IN2O2

Molecular Weight

364.22 g/mol

IUPAC Name

[2-ethyl-5-(methylcarbamoyloxy)phenyl]-trimethylazanium;iodide

InChI

InChI=1S/C13H20N2O2.HI/c1-6-10-7-8-11(17-13(16)14-2)9-12(10)15(3,4)5;/h7-9H,6H2,1-5H3;1H

InChI Key

BRYKURQPSCULDE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)OC(=O)NC)[N+](C)(C)C.[I-]

Origin of Product

United States

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